molecular formula C6H2Cl3NaO2S B13169156 2,4,6-Trichlorobenzenesulfinic acid sodium salt

2,4,6-Trichlorobenzenesulfinic acid sodium salt

Cat. No.: B13169156
M. Wt: 267.5 g/mol
InChI Key: DWAMBOKLRLHIHS-UHFFFAOYSA-M
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Description

2,4,6-Trichlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H2Cl3NaO2S. It is a derivative of benzenesulfinic acid where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorobenzenesulfinic acid sodium salt can be synthesized through the sulfonation of 2,4,6-trichlorobenzene followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

    Sulfonation: 2,4,6-Trichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Neutralization: The resulting 2,4,6-trichlorobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,4,6-trichlorobenzene is continuously fed and reacted with sulfur trioxide. The product is then neutralized and crystallized to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4,6-trichlorobenzenesulfonic acid.

    Reduction: It can be reduced to form 2,4,6-trichlorobenzenesulfinic acid.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2,4,6-Trichlorobenzenesulfonic acid.

    Reduction: 2,4,6-Trichlorobenzenesulfinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trichlorobenzenesulfinic acid sodium salt has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trichlorobenzenesulfinic acid sodium salt involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved include:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.

    Electrophilic Addition: The sulfinic acid group can participate in electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfinic acid sodium salt: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    4-Chlorobenzenesulfonic acid sodium salt: Contains only one chlorine substituent, leading to different reactivity and applications.

Uniqueness

2,4,6-Trichlorobenzenesulfinic acid sodium salt is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and properties. This makes it a valuable compound in various chemical syntheses and industrial applications.

Properties

Molecular Formula

C6H2Cl3NaO2S

Molecular Weight

267.5 g/mol

IUPAC Name

sodium;2,4,6-trichlorobenzenesulfinate

InChI

InChI=1S/C6H3Cl3O2S.Na/c7-3-1-4(8)6(12(10)11)5(9)2-3;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

DWAMBOKLRLHIHS-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

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